molecular formula C11H14N2O5S B12715877 Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester CAS No. 81865-29-4

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester

Cat. No.: B12715877
CAS No.: 81865-29-4
M. Wt: 286.31 g/mol
InChI Key: HEAZVUMSMYMIRL-UHFFFAOYSA-N
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Description

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamate group, an acetyl group, a sulfonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, [(4-aminophenyl)sulfonyl]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Carbamic acid, sulfanilyl-, methyl ester: Another similar compound with a sulfanilyl group and a methyl ester group.

Uniqueness

Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81865-29-4

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

ethyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(15)13(8(2)14)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,12H2,1-2H3

InChI Key

HEAZVUMSMYMIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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